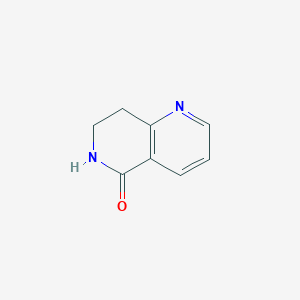

7,8-Dihydro-1,6-naphthyridin-5(6H)-one

説明

7,8-Dihydro-1,6-naphthyridin-5(6H)-one is an organic compound with the CAS Number: 155058-02-9 . It has a molecular weight of 148.16 and its IUPAC name is 7,8-dihydro [1,6]naphthyridin-5 (6H)-one .

Molecular Structure Analysis

The molecule contains a total of 20 bonds, including 12 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 secondary amide (aromatic), and 1 Pyridine .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dry environment . The InChI code for the compound is 1S/C8H8N2O/c11-8-6-2-1-4-9-7 (6)3-5-10-8/h1-2,4H,3,5H2, (H,10,11) .科学的研究の応用

Phosphodiesterase Type 4 (PDE4) Inhibitors

The compound “7,8-Dihydro-1,6-naphthyridin-5(6H)-one” has been used in the development of Phosphodiesterase Type 4 (PDE4) inhibitors . PDE4 inhibitors have a wide range of potential applications in treating conditions like asthma, COPD (Chronic Obstructive Pulmonary Disease), and other inflammatory diseases .

The rational design of a novel template of naphthyridinones rapidly led to PDE4 inhibitors with subnanomolar enzymatic potencies . X-ray crystallography confirmed the binding mode of this novel template . Compounds with double-digit picomolar enzymatic potencies were achieved through further structure-based design by targeting both the PDE4 enzyme metal-binding pocket and occupying the solvent-filled pocket .

Inhaled Medications

This compound has also been used in the development of inhaled medications . The strategy for lung retention and long duration of action was based on low aqueous solubility . In vivo efficacies were measured in a rat lung neutrophilia model by suspension microspray and dry powder administration .

Despite sustained lung levels, dry powder administration performed much less well and without proper dose–response, highlighting clear differences between the two formulations . This indicates a deficiency in the low aqueous solubility strategy for long duration lung efficacy .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319 , which indicate that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

作用機序

Target of Action

The primary target of 7,8-Dihydro-1,6-naphthyridin-5(6H)-one is the enzyme Phosphodiesterase Type 4 (PDE4) . PDE4 plays a crucial role in modulating intracellular levels of cyclic adenosine monophosphate (cAMP), an important second messenger involved in a variety of physiological processes.

Mode of Action

7,8-Dihydro-1,6-naphthyridin-5(6H)-one interacts with PDE4 by binding to the enzyme’s metal-binding pocket and occupying the solvent-filled pocket . This inhibits the enzymatic activity of PDE4, leading to an increase in intracellular cAMP levels .

Biochemical Pathways

The increase in cAMP levels affects multiple biochemical pathways. Elevated cAMP can activate Protein Kinase A (PKA), which then phosphorylates a variety of target proteins, leading to changes in cell function . This can result in effects such as relaxation of smooth muscle, inhibition of inflammatory cell function, and modulation of central nervous system function .

Pharmacokinetics

The pharmacokinetic properties of 7,8-Dihydro-1,6-naphthyridin-5(6H)-one are influenced by its low aqueous solubility . This characteristic is part of a strategy for lung retention and long duration of action .

Result of Action

The molecular and cellular effects of 7,8-Dihydro-1,6-naphthyridin-5(6H)-one’s action include increased intracellular cAMP levels, activation of PKA, and phosphorylation of target proteins . These changes can lead to physiological effects such as smooth muscle relaxation and inhibition of inflammatory cell function .

Action Environment

The action, efficacy, and stability of 7,8-Dihydro-1,6-naphthyridin-5(6H)-one can be influenced by environmental factors such as the method of administration . For instance, despite sustained lung levels, dry powder administration performed much less well and without proper dose–response, highlighting clear differences between the two formulations . This indicates a deficiency in the low aqueous solubility strategy for long duration lung efficacy .

特性

IUPAC Name |

7,8-dihydro-6H-1,6-naphthyridin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-8-6-2-1-4-9-7(6)3-5-10-8/h1-2,4H,3,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQAXMJLFPXZAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50436390 | |

| Record name | 7,8-Dihydro-1,6-naphthyridin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8-Dihydro-1,6-naphthyridin-5(6H)-one | |

CAS RN |

155058-02-9 | |

| Record name | 7,8-Dihydro-1,6-naphthyridin-5(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50436390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

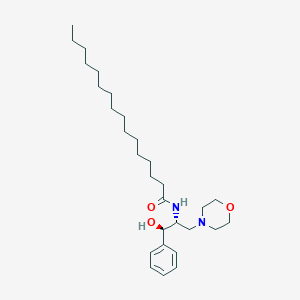

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

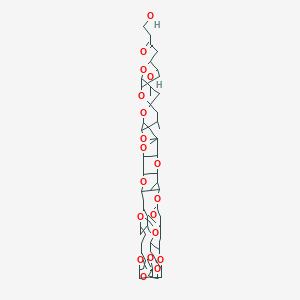

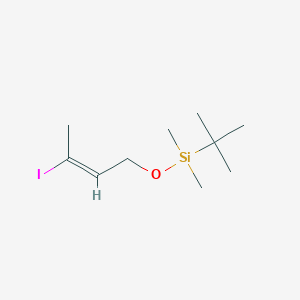

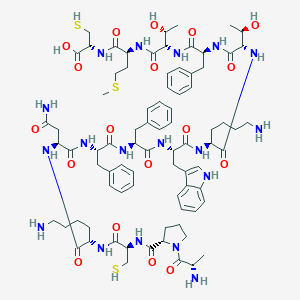

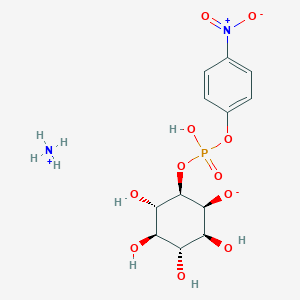

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl methoxy[(methoxycarbonyl)amino]acetate](/img/structure/B117650.png)